An In-depth Technical Guide to 6-Chloro-8-methylisoquinoline (CAS No. 196875-78-2)
An In-depth Technical Guide to 6-Chloro-8-methylisoquinoline (CAS No. 196875-78-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of physicochemical properties and pharmacological effects. This guide provides a comprehensive technical overview of a specific, yet significant derivative: 6-Chloro-8-methylisoquinoline. Due to the limited availability of direct experimental data for this particular isomer in peer-reviewed literature, this document will leverage established principles of organic synthesis and spectral analysis of analogous compounds to present a robust and scientifically grounded guide. We will delve into its identification, propose a viable synthetic route, predict its physicochemical and spectroscopic characteristics, and discuss its potential applications in drug discovery and development.
Compound Identification and Core Properties
Chemical Identity:
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Systematic Name: 6-Chloro-8-methylisoquinoline
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CAS Number: 196875-78-2[1]
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Molecular Formula: C₁₀H₈ClN[2]
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Molecular Weight: 177.63 g/mol
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InChI: InChI=1S/C10H8ClN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h2-6H,1H3[2]
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SMILES: Cc1cc(cc2c1cnc_c2)Cl[2]
Predicted Physicochemical Properties:
A summary of predicted and known properties for 6-Chloro-8-methylisoquinoline and its quinoline analogue is presented in Table 1. These predictions are based on computational models and data from structurally related compounds.
| Property | 6-Chloro-8-methylisoquinoline (Predicted) | 6-Chloro-8-methylquinoline (Known) | Reference |
| CAS Number | 196875-78-2 | 19655-50-6 | [1][3] |
| Molecular Formula | C₁₀H₈ClN | C₁₀H₈ClN | [2][3] |
| Molecular Weight | 177.63 g/mol | 177.63 g/mol | [3] |
| Appearance | Likely a solid | Solid | [4] |
| XlogP | 3.1 | 3.19662 | [2][5] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | 12.89 Ų | [5] |
| Hydrogen Bond Donors | 0 | 0 | [5] |
| Hydrogen Bond Acceptors | 1 | 1 | [5] |
Proposed Synthesis of 6-Chloro-8-methylisoquinoline
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic disconnection of 6-Chloro-8-methylisoquinoline points towards a substituted N-formyl-β-phenylethylamine as the key precursor for a Bischler-Napieralski cyclization.
Caption: Retrosynthetic analysis of 6-Chloro-8-methylisoquinoline.
Step-by-Step Experimental Protocol (Proposed)
This proposed protocol is based on well-established chemical transformations. Researchers should perform appropriate optimization and characterization at each step.
Step 1: Synthesis of N-(2-(3-chloro-5-methylphenyl)ethyl)formamide
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Starting Material: 3-Chloro-5-methylbenzaldehyde.
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Procedure:
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React 3-chloro-5-methylbenzaldehyde with nitromethane in the presence of a base (e.g., sodium hydroxide) to form the corresponding β-nitrostyrene.
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Reduce the β-nitrostyrene using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield 2-(3-chloro-5-methylphenyl)ethan-1-amine.
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Formylate the resulting amine by reacting it with an excess of ethyl formate or by using formic acid with a dehydrating agent to produce N-(2-(3-chloro-5-methylphenyl)ethyl)formamide.
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Step 2: Bischler-Napieralski Cyclization
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Precursor: N-(2-(3-chloro-5-methylphenyl)ethyl)formamide.
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Procedure:
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Dissolve the N-formyl precursor in a suitable solvent, such as toluene or acetonitrile.
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Add a dehydrating/cyclizing agent, typically phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to the solution.[7] Electron-donating groups on the aromatic ring generally facilitate this intramolecular electrophilic aromatic substitution.[6]
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Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction mixture with ice water and basify with an appropriate base (e.g., ammonium hydroxide or sodium hydroxide).
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Extract the crude product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purify the extracted product by column chromatography on silica gel to yield 3,4-dihydro-6-chloro-8-methylisoquinoline.
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Step 3: Aromatization
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Intermediate: 3,4-dihydro-6-chloro-8-methylisoquinoline.
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Procedure:
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Dehydrogenate the dihydroisoquinoline intermediate to the fully aromatic isoquinoline. This can be achieved by heating with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene or by using an oxidizing agent like manganese dioxide (MnO₂).
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After the reaction is complete, filter off the catalyst (if used) and remove the solvent under reduced pressure.
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The final product, 6-Chloro-8-methylisoquinoline, can be further purified by recrystallization or sublimation.
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Caption: Proposed synthetic workflow for 6-Chloro-8-methylisoquinoline.
Predicted Spectroscopic Data for Structural Elucidation
The following spectroscopic data are predicted based on the known spectra of closely related compounds, such as 6-chloro-8-methylquinoline and other substituted isoquinolines.[10][11][12]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electronegativity of the chlorine atom and the nitrogen atom in the isoquinoline ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-1 | ~9.2 | s | Deshielded proton adjacent to nitrogen. |
| H-3 | ~8.5 | d | Deshielded proton on the pyridine ring. |
| H-4 | ~7.6 | d | Proton on the pyridine ring. |
| H-5 | ~7.9 | d | Deshielded due to proximity to the fused ring system. |
| H-7 | ~7.5 | s | Singlet due to substitution at positions 6 and 8. |
| -CH₃ | ~2.6 | s | Methyl group protons. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~152 | Carbon adjacent to nitrogen. |
| C-3 | ~143 | Carbon on the pyridine ring. |
| C-4 | ~121 | Carbon on the pyridine ring. |
| C-4a | ~135 | Bridgehead carbon. |
| C-5 | ~129 | Carbon in the benzene ring. |
| C-6 | ~134 | Carbon attached to chlorine. |
| C-7 | ~128 | Carbon in the benzene ring. |
| C-8 | ~138 | Carbon attached to the methyl group. |
| C-8a | ~127 | Bridgehead carbon. |
| -CH₃ | ~18 | Methyl carbon. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds, as well as the C-Cl bond.
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 1620-1580 | C=C and C=N ring stretching |
| 1500-1400 | C=C ring stretching |
| 850-800 | C-H out-of-plane bending |
| 800-600 | C-Cl stretch |
Mass Spectrometry (MS) (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a chlorine atom (M⁺+2 peak with approximately one-third the intensity of the M⁺ peak).
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M⁺: m/z 177
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M⁺+2: m/z 179
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Fragmentation: Expect fragmentation patterns involving the loss of a chlorine atom, a methyl radical, and cleavage of the isoquinoline ring.
Applications in Drug Discovery and Chemical Biology
The 6-Chloro-8-methylisoquinoline scaffold is a promising starting point for the development of novel therapeutic agents. The chloro and methyl substituents provide handles for further chemical modification, allowing for the exploration of structure-activity relationships.
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Kinase Inhibitors: The quinoline and isoquinoline cores are known "privileged structures" that can act as ATP mimetics, binding to the ATP-binding site of various kinases.[4] Dysregulation of kinase signaling is a hallmark of many cancers, making 6-Chloro-8-methylisoquinoline a potential scaffold for the development of novel kinase inhibitors.
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Antimicrobial and Antiparasitic Agents: Chloroquinoline derivatives, most notably chloroquine, have a long history as antimalarial drugs. The 6-chloro-substituted isoquinoline core could be explored for the development of new antimalarial, antibacterial, or antifungal agents.
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CNS-active Compounds: The isoquinoline nucleus is present in many alkaloids with significant central nervous system activity. Modifications of the 6-Chloro-8-methylisoquinoline structure could lead to the discovery of new compounds with applications in neurology and psychiatry.
Conclusion
This technical guide provides a comprehensive overview of 6-Chloro-8-methylisoquinoline (CAS No. 196875-78-2), a molecule of significant interest to the scientific and drug development communities. While direct experimental data is limited, a viable synthetic pathway has been proposed based on established organic chemistry principles. Furthermore, predicted physicochemical and spectroscopic properties have been provided to aid in the identification and characterization of this compound. The unique substitution pattern of 6-Chloro-8-methylisoquinoline makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds the promise of uncovering novel drug candidates.
References
- BenchChem. (2025). The Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines: A Technical Guide for Drug Development Professionals.
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Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]
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Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]
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PubChem. (n.d.). 8-methyl-6-chloroisoquinoline. Retrieved from [Link]
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NIST. (n.d.). 6-Chloro-2-methylquinoline. Retrieved from [Link]
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ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. Retrieved from [Link]
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PubChem. (n.d.). 8-methyl-6-chloroisoquinoline. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines.
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